molecular formula C10H19NO B1489055 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol CAS No. 1493560-60-3

1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol

Cat. No.: B1489055
CAS No.: 1493560-60-3
M. Wt: 169.26 g/mol
InChI Key: XSEBANLNIXVYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical and Thermal Isomerizations

Research by Schaffner (1976) explores the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes and related compounds. The study highlights how the nature of the acyl group affects the photochemistry of these compounds, leading to various reactions such as carbon monoxide elimination and allylic shifts under specific conditions (Schaffner, 1976).

Biohydroxylation Using Chiral Auxiliaries

Raadt et al. (2000) investigated the use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups, demonstrating how chirality can influence the outcome of biohydroxylation processes. This study provides insights into how specific substituents and chiral auxiliaries affect product yield and optical purity in the hydroxylation of cyclopentanone derivatives (Raadt et al., 2000).

Kinetic Resolutions in Synthesis

Davies et al. (2003) compared kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for the efficient synthesis of enantiomers. This study demonstrates the application of kinetic resolutions in obtaining specific enantiomers of amino-substituted cyclopentane derivatives, showcasing a method for precise control over the stereochemistry in synthesis (Davies et al., 2003).

Synthesis of Carbocyclic Nucleosides Precursors

Chang et al. (1994) achieved stereocontrolled synthesis of 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a component for carbocyclic nucleosides. This research showcases the steps involved in achieving stereocontrol and the potential applications in nucleoside synthesis (Chang et al., 1994).

Thermally Induced Double-Bond Isomerization

Morales and Zaera (2006) studied the thermal chemistry of 1-methyl-1-cyclopentene and related compounds on Pt(111) surfaces, providing evidence for double-bond isomerization. This study offers insights into the mechanisms of isomerization and dehydrogenation processes on metal surfaces, relevant to understanding catalytic reactions (Morales & Zaera, 2006).

Properties

IUPAC Name

1-[(cyclopropylmethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(5-1-2-6-10)8-11-7-9-3-4-9/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBANLNIXVYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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